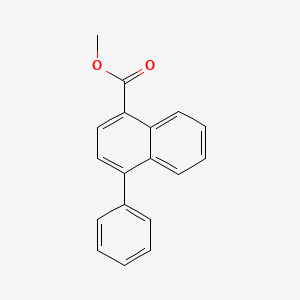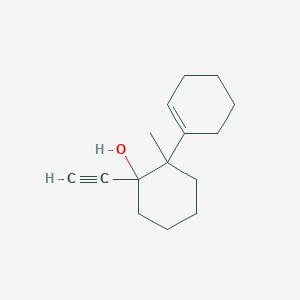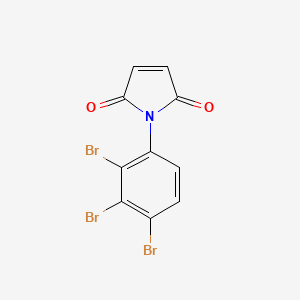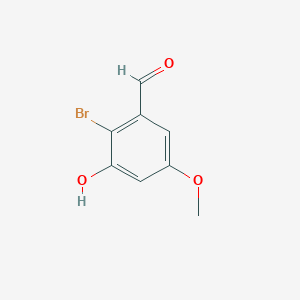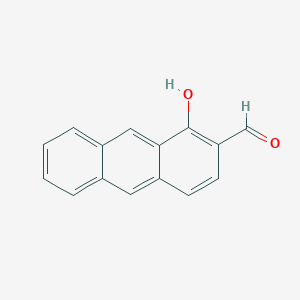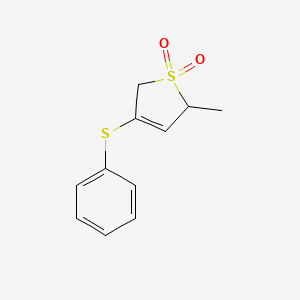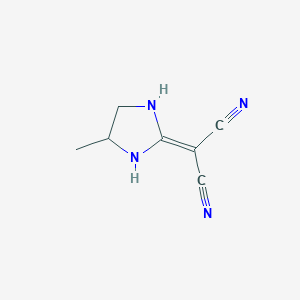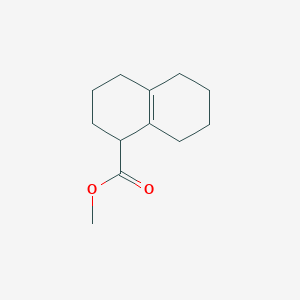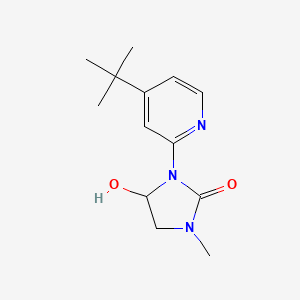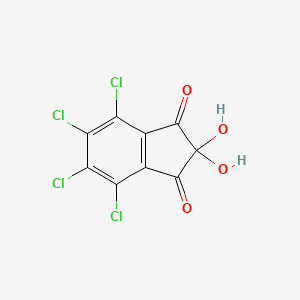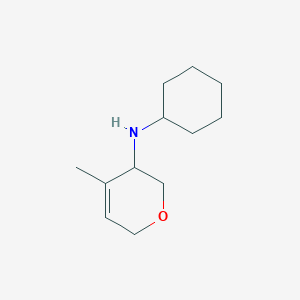
N-Cyclohexyl-4-methyl-3,6-dihydro-2H-pyran-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyclohexyl-4-methyl-3,6-dihydro-2H-pyran-3-amine is a heterocyclic organic compound It features a pyran ring, which is a six-membered ring containing one oxygen atom, and an amine group attached to the third carbon of the ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-4-methyl-3,6-dihydro-2H-pyran-3-amine can be achieved through several methods. One common approach involves the reaction of methyl vinyl ether with 2,5-dichloro-2,5-dimethyl-2,5-dihydropyran under acidic conditions . This reaction forms the pyran ring, which can then be further modified to introduce the cyclohexyl and amine groups.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple steps of purification and refinement to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
N-Cyclohexyl-4-methyl-3,6-dihydro-2H-pyran-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
N-Cyclohexyl-4-methyl-3,6-dihydro-2H-pyran-3-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of various chemicals and materials, including polymers and resins
Mécanisme D'action
The mechanism of action of N-Cyclohexyl-4-methyl-3,6-dihydro-2H-pyran-3-amine involves its interaction with molecular targets in biological systems. The amine group can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their function. The cyclohexyl and methyl groups contribute to the compound’s hydrophobic interactions, influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dihydropyran: A simpler compound with a similar pyran ring structure.
2H-Pyran-3(4H)-one: Another pyran derivative with different functional groups.
Uniqueness
N-Cyclohexyl-4-methyl-3,6-dihydro-2H-pyran-3-amine is unique due to its combination of a cyclohexyl group, a methyl group, and an amine group attached to the pyran ring
Propriétés
Numéro CAS |
104960-66-9 |
|---|---|
Formule moléculaire |
C12H21NO |
Poids moléculaire |
195.30 g/mol |
Nom IUPAC |
N-cyclohexyl-4-methyl-3,6-dihydro-2H-pyran-3-amine |
InChI |
InChI=1S/C12H21NO/c1-10-7-8-14-9-12(10)13-11-5-3-2-4-6-11/h7,11-13H,2-6,8-9H2,1H3 |
Clé InChI |
FWDUDLQOBCZKNU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCOCC1NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




